Metolazone-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

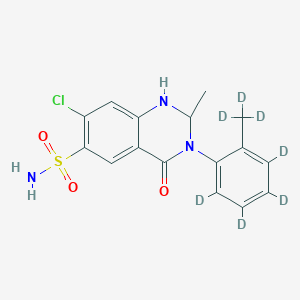

Molecular Formula |

C16H16ClN3O3S |

|---|---|

Molecular Weight |

372.9 g/mol |

IUPAC Name |

7-chloro-2-methyl-4-oxo-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]-1,2-dihydroquinazoline-6-sulfonamide |

InChI |

InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)/i1D3,3D,4D,5D,6D |

InChI Key |

AQCHWTWZEMGIFD-HRDWIZOWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N2C(NC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl)C)[2H])[2H] |

Canonical SMILES |

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Metolazone-d7: Chemical Properties, Structure, and Application

This technical guide provides a comprehensive overview of the chemical properties, structure, and application of Metolazone-d7, a deuterated analog of the diuretic and antihypertensive agent, Metolazone. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis, pharmacokinetics, and metabolic studies.

Core Chemical Properties and Structure

This compound is a stable, isotopically labeled form of Metolazone, primarily utilized as an internal standard in quantitative bioanalytical assays.[1] The incorporation of seven deuterium atoms increases the molecular weight, allowing for its distinct detection from the unlabeled parent compound in mass spectrometry-based methods, thereby ensuring high accuracy and precision in quantification.[2]

Chemical Structure

The chemical structure of this compound is depicted below:

IUPAC Name: 7-chloro-2-methyl-3-(2-(methyl-d3)phenyl-3,4,5,6-d4)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₉D₇ClN₃O₃S | [3][4] |

| Molecular Weight | 372.88 g/mol | [4] |

| CAS Number | 2714484-71-4 | [3] |

| Appearance | Not specified in search results | |

| Solubility | Soluble in DMSO and Methanol | [3] |

| Purity | ≥99% deuterated forms (d₁-d₇) | [3] |

| Synonyms | 7-Chloro-2-methyl-3-[2-(D3)methyl(D4)phenyl]-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide; SR 720-22-d7; Diulo-d7; Metenix-d7; Mykrox-d7 | [2][5] |

Mechanism of Action

This compound, as a deuterated analog, is expected to exhibit the same mechanism of action as Metolazone. Metolazone is a thiazide-like diuretic that exerts its effects primarily on the kidneys.[6] It selectively inhibits the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron.[7] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to an increased excretion of these ions and, consequently, water.[6] The resulting diuresis leads to a reduction in blood volume, which is beneficial in the treatment of hypertension and edema associated with congestive heart failure or kidney disease.[6][7]

Experimental Protocols

Use as an Internal Standard in LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Metolazone in biological matrices such as plasma.[2] Below is a representative experimental protocol compiled from various sources for the analysis of Metolazone using LC-MS/MS with this compound as an internal standard.[8][9][10][11]

1. Preparation of Stock and Working Solutions:

-

Metolazone Stock Solution (1 mg/mL): Accurately weigh and dissolve Metolazone in an appropriate solvent such as methanol or acetonitrile.

-

This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare in the same manner as the Metolazone stock solution.

-

Working Standard Solutions: Serially dilute the Metolazone stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of calibration standards at concentrations ranging from approximately 0.02 ng/mL to 15 ng/mL.[10]

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in the same solvent as the working standards.[9]

2. Sample Preparation (Liquid-Liquid Extraction): [10]

-

To 100 µL of plasma sample, add 100 µL of the this compound internal standard working solution and vortex briefly.

-

Add an appropriate extraction solvent (e.g., 1 mL of diethyl ether or methyl tert-butyl ether).

-

Vortex the mixture for approximately 5 minutes.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

3. LC-MS/MS Analysis: [10][11]

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of solvents such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical starting condition could be 95% A and 5% B.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Transitions:

-

Metolazone: m/z 366.1 → 259.0[8]

-

This compound: The precursor ion will be approximately m/z 373.1. The product ion would be monitored at a mass reflecting the deuterated fragment, which would need to be determined empirically but is expected to be a shift of +7 Da from the non-deuterated fragment if the deuterium atoms are retained.

-

4. Data Analysis:

-

Quantify the concentration of Metolazone in the samples by constructing a calibration curve from the peak area ratio of Metolazone to this compound versus the concentration of the calibration standards.

Characterization Data

Detailed experimental characterization data for this compound, such as Nuclear Magnetic Resonance (NMR) spectra or a full Mass Spectrum, are not available in the provided search results. Commercial suppliers of this compound typically provide a certificate of analysis that confirms its identity and isotopic purity.[3] For research purposes, it would be necessary to acquire this data independently.

Expected Mass Spectrum: In a mass spectrum, this compound would exhibit a molecular ion peak ([M+H]⁺) at approximately m/z 373.9, which is 7 Da higher than that of unlabeled Metolazone (m/z 366.8). The fragmentation pattern would be expected to be similar to that of Metolazone, with fragment ions shifted by the corresponding number of deuterium atoms retained in the fragment.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Metolazone in biological samples. Its chemical properties and the well-understood mechanism of action of its parent compound make it a reliable internal standard for pharmacokinetic and other quantitative studies. While a detailed public synthesis protocol is not available, the established use of this compound in LC-MS/MS applications highlights its importance in modern drug development and clinical research.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - CAS - 17560-51-9 (non-labelled) | Axios Research [axios-research.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics [mdpi.com]

- 10. jfda-online.com [jfda-online.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Metolazone-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and isotopic labeling processes for Metolazone-d7, a deuterated internal standard crucial for the accurate quantification of the diuretic drug Metolazone in pharmacokinetic and metabolic studies. This document details the necessary chemical precursors, outlines plausible synthetic routes, and provides detailed experimental protocols based on established chemical principles.

Introduction to Metolazone and its Deuterated Analog

Metolazone is a quinazoline-based diuretic used in the treatment of hypertension and edema.[1][2] Its mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney.[3] For clinical and research applications requiring precise measurement of Metolazone concentrations in biological matrices, a stable isotope-labeled internal standard is indispensable. This compound, in which seven hydrogen atoms are replaced by deuterium, serves this purpose, allowing for accurate quantification by mass spectrometry.[4][5] The deuterium labeling minimizes isotopic interference with the unlabeled drug while maintaining nearly identical chemical and physical properties.[6]

The structure of this compound features deuterium substitution at the three positions of the tolyl methyl group and at four positions on the tolyl aromatic ring.[4]

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₉D₇ClN₃O₃S | [4] |

| Molecular Weight | 372.9 g/mol | [4] |

| Isotopic Purity | ≥98% | [5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO and Methanol | [4][6] |

| CAS Number | 2714484-71-4 | [4] |

Proposed Synthetic Pathway for this compound

A plausible synthetic pathway for this compound is outlined below. This multi-step synthesis focuses on the preparation of a key deuterated intermediate, o-toluidine-d7, followed by its condensation with a suitably functionalized benzamide to construct the final quinazolinone structure.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for similar chemical transformations. Researchers should adapt these procedures as necessary based on laboratory conditions and available equipment.

Synthesis of o-Toluidine-d7

The synthesis of the key intermediate, o-toluidine-d7, can be achieved through a two-step process involving the deuteration of o-nitrotoluene followed by the reduction of the nitro group.

Step 1: Silver-Catalyzed Hydrogen-Isotope Exchange of o-Nitrotoluene

This procedure is adapted from a method for the deuteration of nitroaromatics.

-

Reagents and Materials:

-

o-Nitrotoluene

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Silver carbonate (Ag₂CO₃)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

tert-Butyl methyl ether (MTBE)

-

Argon atmosphere

-

-

Procedure:

-

To a sealed reaction vessel under an argon atmosphere, add o-nitrotoluene (1.0 eq), silver carbonate (0.2 eq), triphenylphosphine (0.45 eq), and potassium carbonate (1.0 eq).

-

Add degassed tert-butyl methyl ether (MTBE) to achieve a 0.2 M solution of o-nitrotoluene.

-

Add deuterium oxide (D₂O, 25 eq).

-

Heat the mixture at 140 °C with vigorous stirring for 24-48 hours.

-

Monitor the reaction progress by GC-MS to determine the extent of deuterium incorporation.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting o-nitrotoluene-d7 by distillation or column chromatography.

-

Step 2: Reduction of o-Nitrotoluene-d7 to o-Toluidine-d7

This is a standard reduction of a nitroaromatic compound.

-

Reagents and Materials:

-

o-Nitrotoluene-d7

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve o-nitrotoluene-d7 in ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (approximately 5-10% by weight of the substrate).

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture at room temperature until the hydrogen uptake ceases (typically 4-6 hours).

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield o-toluidine-d7. The product can be further purified by distillation if necessary.

-

Synthesis of this compound

This final step involves the condensation of o-toluidine-d7 with 2-amino-4-chloro-5-sulfamoylbenzoic acid.

-

Reagents and Materials:

-

o-Toluidine-d7

-

2-Amino-4-chloro-5-sulfamoylbenzoic acid

-

Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

-

Anhydrous solvent (e.g., toluene or xylene)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-amino-4-chloro-5-sulfamoylbenzoic acid (1.0 eq) in the anhydrous solvent.

-

Add o-toluidine-d7 (1.1 eq) to the suspension.

-

Slowly add phosphorus oxychloride (1.2 eq) to the mixture with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and carefully quench with ice-water.

-

Adjust the pH to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization and Data Presentation

The successful synthesis of this compound and its intermediates should be confirmed by various analytical techniques.

| Compound | Molecular Formula | Theoretical Mass (Da) | Isotopic Purity (%) | Analytical Techniques |

| o-Nitrotoluene-d7 | C₇H₀D₇NO₂ | 144.1 | >98 | GC-MS, ¹H NMR, ¹³C NMR |

| o-Toluidine-d7 | C₇H₂D₇N | 114.2 | >98 | GC-MS, ¹H NMR, ¹³C NMR |

| This compound | C₁₆H₉D₇ClN₃O₃S | 372.9 | >98 | LC-MS, ¹H NMR, ¹³C NMR, HRMS |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a significant reduction in the integrals of the signals corresponding to the aromatic protons of the tolyl ring and the methyl protons. ¹³C NMR will show characteristic shifts for the quinazolinone core and the deuterated tolyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the deuterated product. The isotopic distribution in the mass spectrum will confirm the number of deuterium atoms incorporated.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of an intermediate in this process.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and isotopic labeling of this compound. The successful execution of this synthesis will provide researchers with a high-purity internal standard essential for accurate bioanalytical studies of Metolazone. The protocols outlined herein are based on established chemical principles and can be adapted by skilled synthetic chemists to achieve the desired product. Careful monitoring and characterization at each step are crucial for a successful outcome.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of deuterium-labeled flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 5. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the critical role of deuterated internal standards in achieving accurate and reliable quantification in mass spectrometry. From fundamental principles to practical applications and detailed experimental protocols, this document serves as a comprehensive resource for professionals in pharmaceutical research, clinical diagnostics, and drug development. The use of deuterated standards has become the benchmark for robust bioanalytical methods, ensuring data integrity and compliance with regulatory expectations.

Core Principles: Isotope Dilution Mass Spectrometry

The foundation of quantitative analysis using deuterated standards lies in the principle of isotope dilution mass spectrometry (ID-MS). In this method, a known quantity of a stable isotope-labeled version of the analyte, in this case, a deuterated standard, is added to the sample at the earliest stage of the analytical process. This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the replacement of one or more hydrogen atoms with deuterium.

Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Any sample loss during extraction, or variations in instrument response due to matrix effects or ion suppression, will affect both the analyte and the internal standard to the same degree. The mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate quantification of the analyte can be achieved, as this ratio remains constant despite variations in the analytical process.

Key Advantages of Deuterated Standards

The adoption of deuterated standards as the gold standard in quantitative mass spectrometry is due to several key advantages that lead to more robust and reliable data.

-

Enhanced Quantitative Accuracy and Precision : By compensating for variations in sample preparation and instrument response, deuterated standards significantly improve the accuracy and precision of measurements. Studies have consistently shown that assays using deuterated internal standards exhibit lower coefficients of variation (CV) compared to those using non-isotopically labeled analogs.

-

Correction for Matrix Effects : Biological samples contain complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification. Since deuterated standards co-elute with the analyte and experience the same matrix effects, their use effectively normalizes these variations.

-

Improved Reproducibility : The use of deuterated standards ensures consistent ionization efficiency across different samples and analytical runs, leading to high reproducibility of results between different laboratories and over extended periods.

-

Regulatory Acceptance : Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of using stable isotope-labeled internal standards, including deuterated ones, in bioanalytical method validation guidelines.

Quantitative Data Presentation

The impact of using a deuterated internal standard on assay performance is evident in the following tables, which summarize quantitative data from studies comparing different internal standard strategies.

Table 1: Comparison of Assay Imprecision for Sirolimus Quantification

This table shows the range of inter-patient assay imprecision (Coefficient of Variation, CV) when quantifying the immunosuppressant drug sirolimus using a deuterated internal standard (SIR-d3) versus a non-deuterated structural analog (desmethoxyrapamycin, DMR). The use of the deuterated standard resulted in consistently lower imprecision.

| Internal Standard Type | Analyte | Matrix | Inter-patient Assay Imprecision (CV %) |

| Deuterated (SIR-d3) | Sirolimus | Whole Blood | 2.7% - 5.7% |

| Structural Analog (DMR) | Sirolimus | Whole Blood | 7.6% - 9.7% |

Table 2: Comparison of Assay Performance for Kahalalide F Quantification

This table compares the mean bias and standard deviation for the quantification of the anticancer agent kahalalide F using a stable isotope-labeled (SIL) internal standard versus a structural analog. The SIL internal standard demonstrated a significant improvement in both precision and accuracy.

| Internal Standard Type | Analyte | Mean Bias (%) | Standard Deviation (%) |

| SIL (D8-internal standard) | Kahalalide F | 100.3% | 7.6% |

| Structural Analog | Kahalalide F | 96.8% | 8.6% |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of quantitative assays using deuterated standards. Below are protocols for the quantification of three different analytes in biological matrices.

Quantification of Testosterone in Human Serum

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of total testosterone in serum.

a) Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of serum sample, calibrator, or quality control sample, add 5 µL of the internal standard working solution (Testosterone-d3, 5 ng/mL).

-

Add 2 mL of a 3:2 (v/v) mixture of ethyl acetate and hexane.

-

Vortex the mixture for 2 minutes to ensure thorough extraction.

-

Centrifuge to separate the phases and transfer the upper organic layer to a clean tube.

-

Add 500 µL of 0.1 M NaOH to the organic extract and vortex.

-

Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of a 70:30 (v/v) mixture of water and methanol for LC-MS/MS analysis.

b) LC-MS/MS Conditions

-

LC Column : C18 reverse-phase column.

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : 0.1% Formic acid in methanol.

-

Flow Rate : 500 µL/min.

-

Injection Volume : 40 µL.

-

Ionization Mode : Positive ion atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

MS/MS Transitions :

-

Testosterone: m/z 289 → 97

-

Testosterone-d3 (IS): m/z 292 → 100

-

Quantification of Clozapine and Metabolites in Serum

This protocol details an LC-MS/MS method for the simultaneous determination of the atypical neuroleptic drug clozapine and its main metabolites, norclozapine and clozapine-N-oxide.

a) Sample Preparation (Liquid-Liquid Extraction)

-

To a 100 µL aliquot of serum, add the deuterated internal standard (e.g., d4-clozapine).

-

Perform a single-step liquid-liquid extraction under alkaline conditions using ethyl acetate as the organic solvent.

-

Vortex the mixture and then centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

b) LC-MS/MS Conditions

-

LC Column : Synergi Polar RP column.

-

Mobile Phase : Gradient elution with 1 mM ammonium formate and methanol.

-

Ionization Mode : Positive electrospray ionization (ESI).

-

MS/MS Transitions :

-

Clozapine: m/z 327 → 270

-

Norclozapine: m/z 313 → 192

-

Clozapine-N-oxide: m/z 343 → 256

-

d4-Clozapine (IS): Specific transition for the deuterated analog.

-

Quantification of Cortisol in Serum

This protocol outlines a method for the quantification of cortisol in serum using its deuterated analog as an internal standard.

a) Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of serum, calibrator, or QC into a microcentrifuge tube.

-

Add 25 µL of deuterated cortisol internal standard solution.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 10 minutes.

-

Centrifuge at high speed for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness at 40°C under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

b) LC-MS/MS Conditions

-

LC Column : C18 reverse-phase column.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Methanol with 0.1% formic acid.

-

Ionization Mode : Positive ESI.

-

MS/MS Transitions :

-

Cortisol: m/z 363.2 → 121.1

-

Deuterated Cortisol (IS): e.g., m/z 367.2 → 121.1 (for a +4 Da shift)

-

Visualizing Workflows and Pathways

Diagrams are essential for understanding the logical flow of experiments and the role of deuterated standards within complex biological systems. The following diagrams are generated using the Graphviz DOT language.

General Bioanalytical Workflow

This diagram illustrates the typical workflow for quantitative bioanalysis using a deuterated internal standard, from sample receipt to final data analysis.

Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.

Metabolic Flux Analysis of the TCA Cycle

This diagram shows a simplified experimental workflow for tracing the metabolism of glucose through the Tricarboxylic Acid (TCA) cycle using a deuterated glucose standard.

Caption: Workflow for metabolic flux analysis of the TCA cycle using deuterated glucose.

Quantification in Steroidogenesis Pathway

This diagram illustrates the use of multiple deuterated standards to simultaneously quantify several steroid hormones in a single analytical run, providing a snapshot of the steroidogenesis pathway.

Caption: Multiplexed quantification of hormones in the steroidogenesis pathway.

Conclusion

Deuterated standards are indispensable tools in modern mass spectrometry, providing the foundation for accurate, precise, and reproducible quantitative analysis. Their ability to mimic the behavior of the target analyte throughout the analytical process effectively mitigates common issues such as matrix effects and variations in instrument performance. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of deuterated standards are paramount for generating high-quality, reliable data that can withstand scientific and regulatory scrutiny. This guide provides the core principles, practical data, and detailed protocols to support the robust application of this gold-standard technique.

Navigating the Landscape of Metolazone-d7: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Quality Evaluation of Metolazone-d7

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the diuretic and antihypertensive agent Metolazone. This document is intended to serve as a critical resource for professionals in pharmaceutical research and development, offering detailed information on suppliers, quality specifications, and the analytical methodologies required for its characterization. The use of deuterated standards like this compound is pivotal for enhancing the accuracy and reliability of pharmacokinetic and metabolic studies through mass spectrometry-based quantification.

I. Sourcing this compound: A List of Prominent Suppliers

A critical first step for any research or development program is the reliable procurement of high-quality starting materials. Several reputable suppliers offer this compound for research purposes. While availability and product specifications should always be confirmed directly with the supplier, the following companies are notable sources for this compound:

-

Cayman Chemical: A well-established supplier of research chemicals, Cayman Chemical provides this compound and often makes available batch-specific data, including Certificates of Analysis (CoA) and quality control sheets.[1]

-

MedChemExpress (MCE): MCE is another key supplier of stable isotope-labeled compounds, including this compound, for research applications.[2] They typically provide basic physicochemical properties on their product pages.

-

Veeprho: Veeprho specializes in pharmaceutical reference standards and offers this compound, highlighting its use as an internal standard in analytical and pharmacokinetic research.[3]

-

Axios Research: Axios Research supplies this compound as a fully characterized chemical compound for use as a reference standard in analytical method development and validation.[4]

-

Pharmaffiliates: This supplier also lists this compound and provides basic product information.

It is imperative for researchers to request and scrutinize the Certificate of Analysis from their chosen supplier prior to purchase to ensure the material meets the specific requirements of their intended application.

II. Quality Specifications: Ensuring the Integrity of Your Standard

The quality of a deuterated internal standard is paramount for the generation of accurate and reproducible analytical data. The following table summarizes the key quality specifications for this compound, based on information typically provided by suppliers and general quality expectations for such compounds.

| Parameter | Specification | Typical Value | Significance |

| Chemical Identity | Conforms to the structure of 7-chloro-2-methyl-3-(2-(methyl-d3)phenyl-3,4,5,6-d4)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | Matches reference spectra (NMR, MS) | Confirms the correct molecular structure. |

| Chemical Purity | ≥ 98% (by HPLC) | > 99% | Ensures that the analytical signal is not confounded by impurities. |

| Isotopic Purity | ≥ 98 atom % D | > 99 atom % D | Guarantees a distinct mass difference from the unlabeled analyte for accurate quantification. |

| Deuterated Forms | ≥ 99% (d1-d7) | Predominantly d7 | Indicates the distribution of deuterated species; a high percentage of the desired d7 form is crucial.[1] |

| Residual Solvents | To be reported (e.g., < 0.5%) | Varies by batch | High levels of residual solvents can interfere with analysis and affect the accurate weighing of the standard. |

| Appearance | White to off-white solid | Conforms | A basic quality control check. |

III. Experimental Protocols for Quality Verification

To ensure the quality and suitability of this compound for its intended use, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.

A. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and the positions of deuterium incorporation.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions in the non-deuterated Metolazone spectrum confirms successful labeling.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to further confirm the carbon skeleton of the molecule.

-

Data Analysis: Compare the obtained spectra with the known spectra of unlabeled Metolazone and the expected shifts for the deuterated analog.

B. Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the this compound sample.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific conditions should be optimized for good peak shape and resolution from any impurities.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration for UV detection.

-

Injection and Detection: Inject a defined volume of the sample solution and monitor the elution profile at a suitable UV wavelength (e.g., ~235-242 nm).

-

Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.

C. Assessment of Isotopic Purity and Enrichment by Mass Spectrometry (MS)

Objective: To determine the isotopic purity and the distribution of deuterated species in the this compound sample.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable inlet system (e.g., direct infusion or LC).

-

Ionization: Use a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion.

-

Data Acquisition: Acquire the mass spectrum in the region of the expected molecular ions for both unlabeled Metolazone and this compound.

-

Data Analysis:

-

Determine the mass of the most abundant isotopologue of this compound.

-

Measure the relative intensities of the ion signals corresponding to the different deuterated species (d0 to d7).

-

Calculate the isotopic enrichment by comparing the intensity of the desired deuterated ion (M+7) to the sum of intensities of all isotopic species.

-

IV. Visualizing the Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control assessment of a new batch of this compound.

Caption: this compound Quality Control Workflow.

V. Conclusion

The successful application of this compound as an internal standard in regulated bioanalysis and research hinges on the procurement of high-purity material and its thorough analytical characterization. This guide provides a foundational framework for researchers to confidently source and qualify this compound, thereby enhancing the integrity and reliability of their scientific findings. It is always recommended to consult with the specific supplier for their detailed quality control procedures and product specifications.

References

Navigating the Solubility and Stability of Metolazone-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Metolazone-d7, a deuterated analog of the diuretic and antihypertensive agent Metolazone. Understanding these fundamental properties is critical for the accurate preparation of stock and working solutions, ensuring the integrity of experimental results, and developing robust analytical methods. This document outlines key solubility data, stability profiles under various conditions, and detailed experimental protocols for stability-indicating analyses.

Core Properties of this compound

This compound is primarily utilized as an internal standard for the quantification of Metolazone in biological matrices using mass spectrometry-based assays. Its physicochemical properties, particularly solubility and stability, are crucial for its effective use.

Solubility Profile

The solubility of this compound has been determined in several common laboratory solvents. The data indicates high solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, with limited solubility in aqueous solutions.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Concentration | Molar Concentration | Notes | Reference |

| DMSO | ≥ 100 mg/mL | ≥ 268.18 mM | Hygroscopic nature of DMSO can impact solubility; use of newly opened solvent is recommended. | [1] |

| Water | 0.67 mg/mL | 1.80 mM | Requires sonication to achieve dissolution. | [1] |

| Methanol | Soluble | Not specified | Qualitative assessment of solubility. | [2] |

For comparison, the non-deuterated Metolazone exhibits similar solubility in DMSO but is considered practically insoluble in water (< 0.1 mg/mL)[3][4].

Stability and Storage Recommendations

The stability of this compound is dependent on its physical state (solid vs. in solution) and the storage temperature.

Table 2: Stability and Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Reference |

| Solid (Powder) | -20°C | ≥ 4 years | [2] |

| Solid (Powder) | -20°C | 3 years | [1] |

| Solid (Powder) | 4°C | 2 years | [1] |

| In Solvent | -80°C | 6 months | [1] |

| In Solvent | -20°C | 1 month | [1] |

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before storage[1].

Experimental Protocols for Stability Assessment

The stability of Metolazone and its analogs can be assessed using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC). Forced degradation studies are instrumental in understanding the degradation pathways and developing robust analytical techniques.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. This helps to identify potential degradation products and validate the stability-indicating power of analytical methods. Studies on the non-deuterated Metolazone provide a strong reference for the expected behavior of this compound.

Experimental Conditions for Forced Degradation of Metolazone:

-

Acid Hydrolysis: The drug substance is exposed to 0.1 M hydrochloric acid (HCl)[5].

-

Base Hydrolysis: The drug substance is treated with 0.1 M sodium hydroxide (NaOH)[5].

-

Oxidative Degradation: Exposure to 3.0% hydrogen peroxide (H₂O₂) is a common condition for evaluating oxidative stability[5].

-

Thermal Stress: The solid drug substance is subjected to elevated temperatures, for instance, 80°C[5].

-

Photolytic Stress: The drug is exposed to light to assess its photosensitivity. Metolazone has been noted to be light-sensitive[4].

Findings from Metolazone Degradation Studies: Forced degradation studies on Metolazone have revealed that the molecule is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions[5][6][7]. The most significant degradation was observed under acidic conditions, followed by oxidative, alkaline, and thermal stress[5].

Stability-Indicating RP-HPLC Method

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a precise and accurate technique for quantifying Metolazone and its degradation products.

Table 3: Example Protocol for a Stability-Indicating RP-HPLC Method

| Parameter | Specification |

| Column | Hypersil BDS C18 (150 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and HPLC grade water (50:50 v/v) |

| Flow Rate | 0.7 mL/min |

| Detection Wavelength | 236 nm |

| Retention Time | Approximately 3.5 minutes |

| This protocol is based on a validated method for Metolazone and serves as a strong starting point for the analysis of this compound[5]. |

Visualization of Experimental and Logical Workflows

To facilitate a clearer understanding of the processes involved in handling and analyzing this compound, the following diagrams illustrate key workflows.

Caption: Workflow for preparing and storing this compound stock solutions.

Caption: Experimental workflow for forced degradation studies of this compound.

Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter

Metolazone functions as a thiazide-like diuretic by targeting the sodium-chloride (Na+/Cl-) symporter located in the distal convoluted tubule of the nephron in the kidney[8][9][10]. This inhibitory action is central to its therapeutic effect.

Caption: Simplified signaling pathway of Metolazone's diuretic action.

Conclusion

This guide provides essential technical data and protocols concerning the solubility and stability of this compound. Adherence to the outlined storage and handling procedures is paramount for maintaining the integrity of the compound. The provided experimental frameworks for stability testing offer a robust starting point for method development and validation in a research or quality control setting. A thorough understanding of these properties will enable researchers and drug development professionals to confidently and accurately utilize this compound in their analytical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijrpr.com [ijrpr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metolazone - Wikipedia [en.wikipedia.org]

- 9. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metolazone-d7 in Human Pharmacokinetic Studies

Introduction

In human pharmacokinetic (PK) studies, the accurate quantification of drugs in biological matrices is paramount. Metolazone, a quinazoline diuretic, is prescribed for managing hypertension and edema.[1] To precisely characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a robust bioanalytical method is essential. The use of a stable isotope-labeled internal standard (IS), such as Metolazone-d7, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[2][3][4]

This compound, a deuterated analog of metolazone, shares near-identical physicochemical properties with the parent drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[5][6] This co-elution and similar behavior allow it to effectively compensate for variations in sample preparation and instrument response, leading to high accuracy and precision in the quantification of metolazone.[7] These application notes provide detailed protocols for the use of this compound as an internal standard in human pharmacokinetic studies of metolazone.

Experimental Protocols

Bioanalytical Method for Metolazone in Human Plasma

This protocol outlines a validated LC-MS/MS method for the quantification of metolazone in human plasma, employing this compound as the internal standard.

1.1. Materials and Reagents

-

Metolazone reference standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with K2EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

1.3. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of metolazone and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the metolazone stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 0.02 to 15 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.06, 0.6, and 12 ng/mL).[8][9]

1.4. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of plasma sample (blank, CC, QC, or study sample), add 50 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 3 mL of ethyl acetate and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

1.5. LC-MS/MS Conditions

-

Chromatographic Column: A C18 column (e.g., 100 mm x 2.0 mm, 5 µm) is suitable.[8][9][10]

-

Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and acetonitrile (40:60, v/v) can be used.[8][9][10]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.

-

MRM Transitions:

1.6. Data Analysis and Quantification

The concentration of metolazone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of the CC samples against their nominal concentrations using a weighted linear regression model.

Data Presentation

Table 1: Bioanalytical Method Validation Parameters

This table summarizes typical validation parameters for an LC-MS/MS method for metolazone in human plasma.

| Parameter | Result |

| Linearity Range | 0.02 - 15 ng/mL[8][9] |

| Correlation Coefficient (r²) | > 0.99[8] |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[8][9] |

| Intra-day Precision (%CV) | |

| Low QC (0.06 ng/mL) | < 5%[8][9] |

| Mid QC (0.6 ng/mL) | < 2%[8][9] |

| High QC (12 ng/mL) | < 1%[8][9] |

| Inter-day Precision (%CV) | |

| Low QC (0.06 ng/mL) | < 7%[8][9] |

| Mid QC (0.6 ng/mL) | < 5%[8][9] |

| High QC (12 ng/mL) | < 5%[8][9] |

| Accuracy (% Bias) | |

| Intra-day | -2.5% to 2.3%[8][9] |

| Inter-day | -0.8% to 4.0%[8][9] |

| Recovery | |

| Metolazone | 87.2% - 95.2%[8] |

| This compound | Expected to be similar to metolazone |

| Matrix Effect | No significant matrix effect observed |

| Stability | Stable under various storage conditions |

Table 2: Pharmacokinetic Parameters of Metolazone in Humans

This table presents a summary of the pharmacokinetic parameters of metolazone following oral administration in healthy human subjects.

| Parameter | Value | Reference |

| Tmax (h) | 1.5 - 2.4 | [1] |

| Cmax (ng/mL) | 20.6 ± 4.8 (for a 1 mg dose) | |

| AUC₀₋₄₈ (ng·h/mL) | 122.5 ± 36.3 (for a 1 mg dose) | |

| t₁/₂ (h) | 6 - 8 | [1] |

| Volume of Distribution (Vd/F) | 108.7 ± 21.3 L (for a 0.5 mg dose) | |

| Plasma Protein Binding | ~95% |

Visualizations

Caption: Overall workflow for a human pharmacokinetic study of metolazone.

Caption: LC-MS/MS analysis workflow for metolazone and this compound.

References

- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 8. jfda-online.com [jfda-online.com]

- 9. researchgate.net [researchgate.net]

- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]

Application Notes and Protocols for Metolazone Analysis Using Metolazone-d7 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metolazone is a quinazoline diuretic used in the treatment of hypertension and edema associated with conditions like congestive heart failure and kidney disease.[1] Accurate and precise quantification of Metolazone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Metolazone-d7, is highly recommended for mass spectrometry-based assays.[2][3] this compound mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.[2]

This document provides detailed protocols for sample preparation of Metolazone from biological matrices using three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Experimental Protocols

General Reagents and Stock Solutions

-

Metolazone and this compound: Obtain certified reference standards.

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metolazone and this compound in methanol or DMSO to prepare individual stock solutions.[4][5]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).[6]

-

Internal Standard (IS) Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in a solvent compatible with the biological matrix.

Protein Precipitation (PPT) Protocol

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, particularly plasma or serum.

Methodology:

-

Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard spiking solution to each sample, standard, and quality control (QC) sample. Vortex briefly.

-

Precipitation: Add 300 µL of ice-cold acetonitrile (or a 3:1 ratio of organic solvent to sample).[7] This is a common and effective precipitating agent.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

-

Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase used for LC-MS/MS analysis.[8] This step concentrates the analyte and ensures solvent compatibility with the analytical system.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9]

Methodology:

-

Sample Aliquoting: Pipette 200 µL of the biological sample (e.g., plasma) into a glass test tube.

-

Internal Standard Spiking: Add the this compound internal standard solution and vortex.

-

pH Adjustment (Optional): Depending on the extraction solvent, adjust the pH of the sample. For example, alkalinization with 1M NaOH can be performed.[4]

-

Addition of Extraction Solvent: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate or a mixture like 30% dichloromethane in hexane).[4]

-

Extraction: Cap the tubes and vortex vigorously for 5 minutes, or use a mechanical shaker.

-

Centrifugation: Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.[10]

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, ensuring no aqueous phase is carried over.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase.[8]

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective sample preparation method that uses a solid sorbent to isolate analytes from a complex matrix.[11] Reversed-phase (e.g., C18) or ion-exchange sorbents can be used for Metolazone.[12][13]

Methodology (using a generic reversed-phase cartridge):

-

Sample Pre-treatment: Dilute the biological sample (e.g., 200 µL of plasma) with an equal volume of an aqueous buffer (e.g., 0.1% formic acid in water) to reduce viscosity.[11] Add the this compound internal standard.

-

Cartridge Conditioning: Condition the SPE cartridge (e.g., Strata-X, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out.[12][13]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

-

Washing: Wash the cartridge with a weak, aqueous solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences. A second wash with a slightly stronger solvent (e.g., 1 mL of 30% methanol) can be performed to remove less polar interferences.[13]

-

Drying: Dry the cartridge thoroughly by applying high vacuum for 5-10 minutes to remove residual wash solvents.[13]

-

Elution: Elute Metolazone and this compound from the cartridge using a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the previous protocols.

-

Analysis: The sample is ready for LC-MS/MS analysis.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Metolazone Analysis

| Parameter | Description | Reference |

| LC Column | C18 (e.g., Phenomenex Luna, 100 x 2.0 mm, 5 µm) | [8][14] |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) in varying proportions. | [8][15] |

| Flow Rate | 0.5 - 0.6 mL/min | [8][15] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [8] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [14] |

| MRM Transition (Metolazone) | m/z 366.2 → 259.1 | [8][9][14][15] |

| MRM Transition (this compound) | m/z 373.2 → 266.1 (Theoretical, requires empirical optimization) | [2][3] |

Table 2: Summary of Method Performance Data from Literature

| Parameter | Range/Value | Reference |

| Linearity Range | 0.02 - 15 ng/mL or 1.0 - 2000 ng/mL | [6][14] |

| Lower Limit of Quantitation (LLOQ) | 0.02 - 1.0 ng/mL | [6][8] |

| Intra-day Precision (%CV) | 0.9 - 5.6% | [6][8] |

| Inter-day Precision (%CV) | 4.2 - 6.3% | [6][8] |

| Intra-day Accuracy (% Bias) | 97.5 - 106.1% | [6][8] |

| Inter-day Accuracy (% Bias) | 99.2 - 106.6% | [6][8] |

Visualizations

Caption: General workflow for bioanalytical sample preparation and analysis.

Caption: Step-by-step workflow for the Protein Precipitation protocol.

Caption: Step-by-step workflow for the Liquid-Liquid Extraction protocol.

Caption: Step-by-step workflow for the Solid-Phase Extraction protocol.

References

- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Validated Spectrophotometric Method for the Determination of Metalazone in Pure and in its Dosage Form [ijraset.com]

- 5. ijrpr.com [ijrpr.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Protein Precipitation Methods for Proteomics [biosyn.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. phenomenex.com [phenomenex.com]

- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 15. mdpi.com [mdpi.com]

Application Notes: Quantitative Analysis of Metolazone in Human Plasma Using Metolazone-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of metolazone in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Metolazone-d7, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of metolazone.

Introduction

Metolazone is a quinazoline-based diuretic medication used to treat fluid retention (edema) and high blood pressure.[1][2] It functions by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubules of the kidney, thereby increasing the excretion of sodium and water.[1][3] Accurate and precise measurement of metolazone concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the preferred approach for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable results.

Experimental

Materials and Reagents

-

Metolazone (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical Balance

-

Centrifuge

-

Vortex Mixer

-

Pipettes

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase, 2.7 µm, 4.6 x 50 mm (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 60% B) |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Run Time | Approximately 2-4 minutes |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Metolazone) | m/z 366.1 → 258.9[4] |

| MRM Transition (this compound) | m/z 373.1 → 266.0 (Predicted, requires optimization) |

| Collision Energy (CE) | Optimized for each transition (e.g., 20-30 eV) |

| Source Temperature | 500 °C |

| Spray Voltage | 4500 V |

Preparation of Standard and Quality Control (QC) Solutions

Stock Solutions (1 mg/mL): Accurately weigh and dissolve metolazone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the metolazone stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve points.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The following tables summarize the expected performance characteristics of this method, based on published data for similar assays.[5][6]

Linearity

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| Metolazone | 0.05 - 200 | > 0.995 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.05 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 0.15 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid | 15 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 150 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Recovery

| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |

| Metolazone | > 85 | > 85 | > 85 |

| This compound | > 85 | > 85 | > 85 |

Visualizations

Caption: Experimental workflow for plasma sample preparation.

Caption: Inhibition of the Na+/Cl- cotransporter by metolazone.

References

- 1. jfda-online.com [jfda-online.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. "Development of a LC-MS/MS-based method for determining metolazone conc" by Y.-A. Chen and K.-Y. Hsu [jfda-online.com]

- 6. Determination of metolazone in human blood by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Metolazone in Human Urine Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metolazone is a quinazoline diuretic used in the treatment of hypertension and edema associated with congestive heart failure or kidney disease.[1] Accurate quantification of metolazone in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of metolazone in human urine. The use of a stable isotope-labeled internal standard, Metolazone-d7, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[2][3]

Experimental Workflow

Caption: Experimental workflow for metolazone quantification in urine.

Protocols

1. Materials and Reagents

-

Metolazone analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water

-

Human urine (drug-free)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 50 mm x 4.6 mm, 5 µm)[4][5]

3. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of metolazone and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of metolazone by serially diluting the stock solution with a methanol-water mixture (e.g., 60:40 v/v).[4]

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 10 µg/mL) by diluting the stock solution with the same diluent.

-

Calibration Standards and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

4. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 500 µL of urine sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (this compound).

-

Vortex mix for 30 seconds.

-

Add 2 mL of extraction solvent (e.g., a mixture of dichloromethane and hexane).

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.[6]

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Method

-

HPLC Conditions

-

Column: C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm)[4][5]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium acetate or 0.1% formic acid) in a ratio of approximately 80:20 (v/v).[4][7]

-

Flow Rate: 0.4 mL/min[4]

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

-

-

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Optimize ion source parameters (e.g., ion spray voltage, source temperature, gas flows) to achieve maximum signal intensity.

-

6. Data Analysis

-

Integrate the peak areas for both metolazone and this compound.

-

Calculate the peak area ratio of metolazone to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of metolazone in the QC and unknown samples from the calibration curve.

Quantitative Data Summary

The following table summarizes the validation parameters for the LC-MS/MS method for metolazone quantification, adapted from studies in human plasma, which are expected to be comparable for a urine matrix with appropriate validation.

| Parameter | Result | Reference |

| Linearity Range | 0.02 - 2000 ng/mL | [4][7] |

| Correlation Coefficient (r²) | > 0.999 | [4] |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | [7] |

| Intra-day Precision (%RSD) | 0.9 - 5.63% | [4][7] |

| Inter-day Precision (%RSD) | 4.2 - 6.3% | [4][7] |

| Intra-day Accuracy (% Bias) | 97.5 - 106.1% | [4][7] |

| Inter-day Accuracy (% Bias) | 99.2 - 106.58% | [4][7] |

| Recovery | > 96% | [9] |

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of metolazone in human urine. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications. The provided protocol and performance characteristics serve as a valuable resource for laboratories involved in drug metabolism and pharmacokinetic studies.

References

- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "Development of a LC-MS/MS-based method for determining metolazone conc" by Y.-A. Chen and K.-Y. Hsu [jfda-online.com]

- 8. mdpi.com [mdpi.com]

- 9. Validated Spectrophotometric Method for the Determination of Metalazone in Pure and in its Dosage Form [ijraset.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient for Metolazone and Metolazone-d7 Separation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Metolazone and its deuterated internal standard, Metolazone-d7.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the LC gradient important for Metolazone and this compound analysis?

Optimizing the LC gradient is crucial for achieving accurate and reproducible quantification. Although Metolazone and its deuterated internal standard (this compound) are chemically similar, they can exhibit slight differences in chromatographic behavior. A well-optimized gradient ensures symmetrical peak shapes, consistent retention times, and minimizes matrix effects, which are all critical for robust bioanalytical methods.

Q2: Should Metolazone and this compound be fully separated?

Not necessarily. In many LC-MS/MS applications, baseline separation is not required as the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios. However, it is important that they co-elute consistently to ensure that they are subjected to the same matrix effects and ionization suppression or enhancement.[1] Significant chromatographic shifts between the two can lead to inaccurate quantification.

Q3: What are the common causes of poor peak shape for Metolazone?

Poor peak shape for Metolazone, which is a polar compound, can be caused by several factors:

-

Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of Metolazone, influencing its interaction with the stationary phase.[2][3][4]

-

Secondary interactions with the stationary phase: Residual silanols on C18 columns can interact with the analyte, leading to peak tailing.

-

Sample solvent effects: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

Q4: Can the type of organic modifier affect the separation?

Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can impact the selectivity of the separation. Acetonitrile and methanol have different polarities and elution strengths, which can alter the retention times and potentially the elution order of Metolazone and any impurities. It is advisable to screen both during method development.

Q5: How does the gradient slope influence the separation?

The gradient slope, or the rate of change in the organic mobile phase concentration, affects both the resolution and the analysis time. A shallower gradient (slower increase in organic solvent) generally leads to better resolution but a longer run time. Conversely, a steeper gradient results in a shorter analysis time but may compromise the separation of closely eluting compounds.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for Metolazone and/or this compound

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous mobile phase. For Metolazone, a slightly acidic pH (e.g., 3-4) using a modifier like formic acid or ammonium formate is often a good starting point.[3][4] | Improved peak symmetry by suppressing the ionization of silanol groups on the stationary phase and ensuring a consistent ionization state of the analyte. |

| Secondary Silanol Interactions | Use a column with end-capping or a different stationary phase (e.g., a modern C18 with improved bonding technology). | Reduced peak tailing due to minimized interaction between the analyte and active silanol groups. |

| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition. | Sharper, more symmetrical peaks by preventing premature band broadening at the head of the column. |

| Column Overload | Reduce the injection volume or the concentration of the sample. | Improved peak shape by operating within the linear capacity of the column. |

Issue 2: Inconsistent Retention Times

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Inadequate Column Equilibration | Increase the column equilibration time between injections to at least 5-10 column volumes. | Consistent retention times from injection to injection. |

| Mobile Phase Composition Drift | Prepare fresh mobile phase daily and ensure proper mixing. | Improved run-to-run and day-to-day reproducibility of retention times. |

| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. | Stable retention times, as temperature affects mobile phase viscosity and analyte retention. |

| Air Bubbles in the Pump | Degas the mobile phase and prime the pump. | Consistent flow rate and, consequently, stable retention times. |

Issue 3: Significant Chromatographic Shift Between Metolazone and this compound

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Isotope Effect | A small shift is normal due to the heavier deuterium atoms. If the shift is large and inconsistent, consider a shallower gradient. | A more consistent and smaller retention time difference between the analyte and internal standard. |

| Different Interactions with Stationary Phase | Evaluate different C18 column chemistries or consider a different stationary phase if the issue persists. | Minimized differential retention between Metolazone and this compound. |

Experimental Protocols

Protocol 1: LC Gradient Optimization for Metolazone and this compound

This protocol outlines a systematic approach to developing and optimizing an LC gradient for the analysis of Metolazone and this compound.

1. Initial Conditions:

-

Column: C18, 100 mm x 2.1 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Sample Diluent: 50:50 Acetonitrile:Water

2. Gradient Scouting:

-

Perform a broad gradient run to determine the approximate elution time of Metolazone.

-

Gradient: 10% to 90% B over 10 minutes.

-

3. Gradient Optimization:

-

Based on the scouting run, design a more focused gradient. If Metolazone elutes at 5 minutes in the scouting run (at approximately 50% B), a starting point for optimization could be:

-

Gradient 1 (Steep): 30% to 70% B over 5 minutes.

-